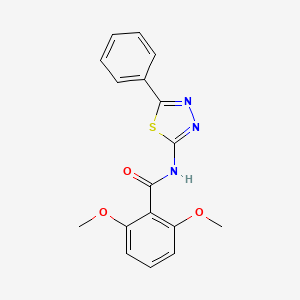

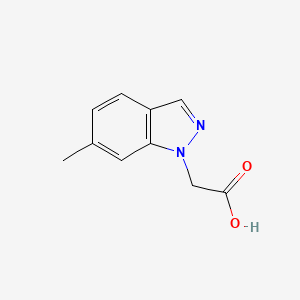

2-(6-methyl-1H-indazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(6-methyl-1H-indazol-1-yl)acetic acid” is a compound that belongs to the class of organic compounds known as indazoles . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .

Synthesis Analysis

Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular weight of “this compound” is 190.2 . The InChI code is 1S/C10H10N2O2/c1-12-9-4-7 (5-10 (13)14)2-3-8 (9)6-11-12/h2-4,6H,5H2,1H3, (H,13,14) .

Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a density of 1.3±0.1 g/cm3 and a boiling point of 390.2±25.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A study conducted by Teixeira et al. (2006) focused on the synthesis and structural characterization of indazoles substituted at the N-1 and N-2 positions, including indazol-2-yl-acetic acid derivatives. This research highlighted the formation of N-1 and N-2 isomers in these compounds and their structural characterization through various spectroscopic methods (Teixeira et al., 2006).

Enthalpy of Formation Studies

Orozco-Guareño et al. (2019) reported on the molar standard enthalpy of formation for various indazoles, including 1H-indazole-6-carboxylic acid. Their research involved experimental determinations using isoperibolic calorimetry and thermogravimetry, providing insights into the energetic and structural influences of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).

Continuous Manufacturing Route Development

Karlsson et al. (2017) developed a safe and efficient continuous process to obtain a related compound, 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. This study is significant for its avoidance of hazardous intermediates and minimization of risks associated with azides, demonstrating the potential for efficient manufacturing routes for similar compounds (Karlsson et al., 2017).

PET Probe Development for Imaging Enzymes

Gao et al. (2013) synthesized a potential PET probe for imaging the enzyme PIM1, using an indazole derivative. This research illustrates the application of indazole compounds in the development of imaging probes for biological and medical research (Gao et al., 2013).

Biological Activity Studies

Mohammad et al. (2017) synthesized new heterocyclic derivatives containing 6-methyl 2-thiouracil, leading to compounds with significant antibacterial activity. This research points to the potential use of indazole derivatives in the development of new antimicrobial agents (Mohammad et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell cycle progression, leading to cell death .

Biochemical Pathways

The inhibition of kinases like chk1, chk2, and h-sgk can affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these disruptions can include cell death and changes in cell morphology .

Result of Action

Based on the known effects of indazole derivatives, we can infer that the compound may lead to cell death and changes in cell morphology through its interactions with its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(6-methylindazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-8-5-11-12(6-10(13)14)9(8)4-7/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPSTVZQFRHNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2452602.png)

![2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2452605.png)

![N-[(5-Methyl-1H-pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2452606.png)

![(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2452607.png)

![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-4-carboxylic acid](/img/structure/B2452609.png)

![Tert-butyl 5-(5-chlorofuran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2452611.png)

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid](/img/structure/B2452614.png)